molecular formula C13H20Cl3NO B4236868 N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride

N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride

Cat. No. B4236868
M. Wt: 312.7 g/mol
InChI Key: HEBUADLZFVCJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used as an entactogen and stimulant. BDB was first synthesized in the 1990s and has been the subject of scientific research since then.

Mechanism of Action

N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also acts as a reuptake inhibitor for these neurotransmitters, prolonging their effects. This results in a feeling of euphoria and increased energy. N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has been shown to have a lower affinity for the serotonin transporter than MDMA, which may account for its lower potency.
Biochemical and Physiological Effects:
N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans. It has also been shown to cause pupil dilation and muscle tension. N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has been shown to have a lower potential for neurotoxicity than MDMA, but it can still cause damage to serotonin-producing neurons in the brain.

Advantages and Limitations for Lab Experiments

N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is less expensive than MDMA. N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has been shown to have a lower potential for neurotoxicity than MDMA, which makes it a safer alternative for use in animal studies. However, N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has a lower potency than MDMA, which may make it less useful in certain types of experiments.

Future Directions

There are several future directions for research on N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride. One area of research is the potential use of N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride in treating depression, anxiety, and post-traumatic stress disorder. Another area of research is the potential use of N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride in enhancing cognitive function and memory. Further research is needed to fully understand the mechanism of action of N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride and its potential therapeutic uses. Additionally, more research is needed to determine the long-term effects of N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride on the brain and body.
Conclusion:
In conclusion, N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride is a psychoactive drug that has been the subject of scientific research since its synthesis in the 1990s. It has a similar mechanism of action to MDMA and has been studied for its potential therapeutic uses in treating depression, anxiety, and post-traumatic stress disorder, as well as for its potential use in enhancing cognitive function and memory. N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has several advantages for use in lab experiments, but it also has limitations due to its lower potency. Further research is needed to fully understand the potential uses of N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride and its effects on the brain and body.

Scientific Research Applications

N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have a similar mechanism of action to other phenethylamines such as MDMA, and it has been used as a substitute for MDMA in some studies. N-(4-butoxy-3,5-dichlorobenzyl)ethanamine hydrochloride has been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use in enhancing cognitive function and memory.

properties

IUPAC Name

N-[(4-butoxy-3,5-dichlorophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO.ClH/c1-3-5-6-17-13-11(14)7-10(8-12(13)15)9-16-4-2;/h7-8,16H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBUADLZFVCJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)CNCC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.